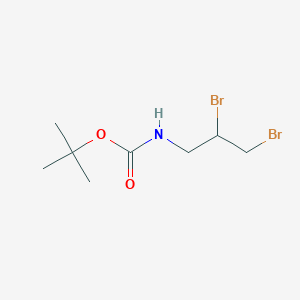
tert-Butyl (2,3-dibromopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2,3-dibromopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2,3-dibromopropyl group. This compound is often used in organic synthesis as a protecting group for amines and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dibromopropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2,3-dibromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3-dibromopropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the tert-butyl carbamate group.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of tert-butyl N-(2,3-dibromopropyl)carbamate.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-Butyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dibromopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions during a synthetic sequence. The protecting group can be selectively removed under acidic conditions to regenerate the free amine. The 2,3-dibromopropyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 2,3-dibromopropyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a 2,3-dihydroxypropyl group instead of the 2,3-dibromopropyl group.
Uniqueness: tert-Butyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of the 2,3-dibromopropyl group, which allows for versatile nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in organic synthesis .
Properties
Molecular Formula |
C8H15Br2NO2 |
|---|---|
Molecular Weight |
317.02 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dibromopropyl)carbamate |
InChI |
InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
KOMMXOANUJIAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


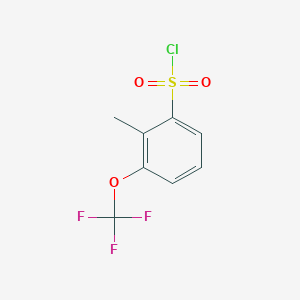
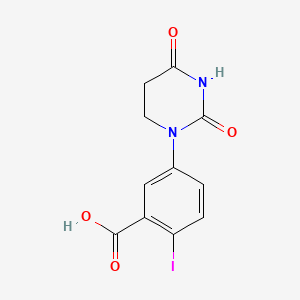
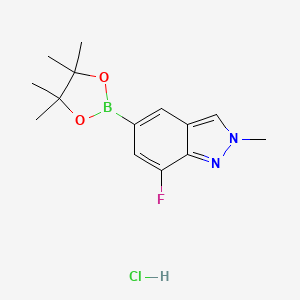
![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
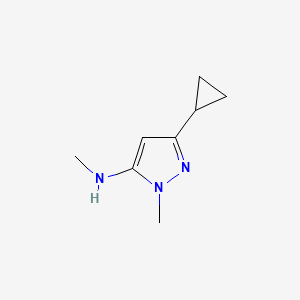
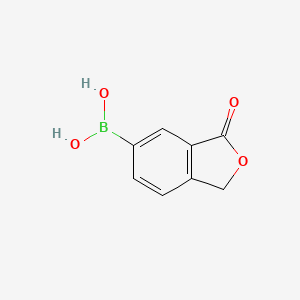

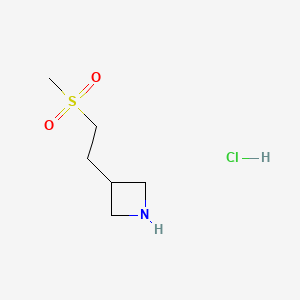
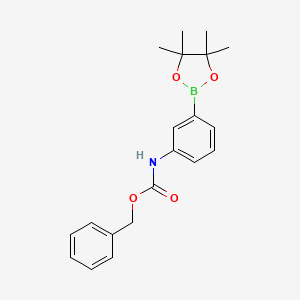
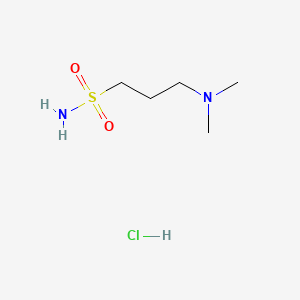
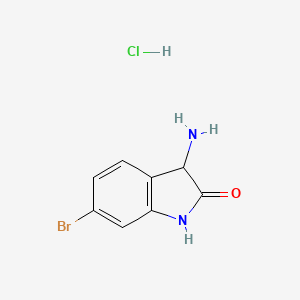
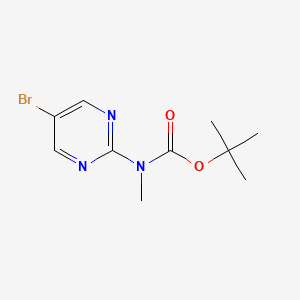
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
